4-(4-Methoxy-phenyl)-5-m-tolyloxymethyl-4H-[1,2,4]triazole-3-thiol
Description
4-(4-Methoxy-phenyl)-5-m-tolyloxymethyl-4H-[1,2,4]triazole-3-thiol is a triazole-3-thiol derivative characterized by a 4-methoxyphenyl group at position 4 and an m-tolyloxymethyl (meta-methylphenoxymethyl) substituent at position 5 of the triazole ring. The compound is synthesized via a multi-step process involving the reaction of o-tolyloxyacetic acid hydrazide with 4-methoxyphenyl isothiocyanate, followed by cyclization under alkaline conditions . Key spectral data include $^1$H NMR (δ 14.02 ppm for SH/NH), $^{13}$C NMR (δ 168.9 ppm for the triazole carbon), and HRMS (m/z 328.1041 [M+H]$^+$), confirming its structure .
Properties
IUPAC Name |
4-(4-methoxyphenyl)-3-[(3-methylphenoxy)methyl]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-12-4-3-5-15(10-12)22-11-16-18-19-17(23)20(16)13-6-8-14(21-2)9-7-13/h3-10H,11H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDOHNPZUXROXCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2=NNC(=S)N2C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501126844 | |
| Record name | 2,4-Dihydro-4-(4-methoxyphenyl)-5-[(3-methylphenoxy)methyl]-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501126844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
24.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47202589 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
328556-79-2 | |
| Record name | 2,4-Dihydro-4-(4-methoxyphenyl)-5-[(3-methylphenoxy)methyl]-3H-1,2,4-triazole-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=328556-79-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dihydro-4-(4-methoxyphenyl)-5-[(3-methylphenoxy)methyl]-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501126844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxy-phenyl)-5-m-tolyloxymethyl-4H-[1,2,4]triazole-3-thiol typically involves the reaction of appropriate hydrazine derivatives with carbon disulfide and subsequent cyclization. One common method includes the reaction of 4-methoxybenzohydrazide with carbon disulfide in the presence of a base, followed by cyclization with an appropriate alkylating agent .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxy-phenyl)-5-m-tolyloxymethyl-4H-[1,2,4]triazole-3-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Amines.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to 4-(4-Methoxy-phenyl)-5-m-tolyloxymethyl-4H-[1,2,4]triazole-3-thiol showed effectiveness against various bacterial strains. The mechanism involves inhibition of fungal ergosterol biosynthesis, making it a potential candidate for antifungal drug development .
Anticancer Properties
Triazoles have been studied for their anticancer potential. The compound's structure allows it to interact with specific enzymes involved in cancer cell proliferation. A pharmacological study highlighted that triazole derivatives could inhibit the growth of cancer cells by inducing apoptosis through mitochondrial pathways .
Fungicides
The compound has been evaluated for its fungicidal activity. Research shows that triazole derivatives can effectively control fungal diseases in crops by inhibiting the biosynthesis of ergosterol, a key component of fungal cell membranes. This property positions this compound as a potential fungicide in agricultural formulations .
Herbicides
Studies have suggested that triazole compounds can also exhibit herbicidal activity by disrupting plant hormone signaling pathways. This application is particularly relevant in developing selective herbicides that target specific weed species while minimizing damage to crops .
Corrosion Inhibitors
The compound's thiol group provides it with properties suitable for use as a corrosion inhibitor in metal protection. Research indicates that triazoles can form protective films on metal surfaces, preventing oxidation and corrosion in various environments .
Photovoltaic Materials
Recent studies have explored the incorporation of triazole derivatives into organic photovoltaic devices. The unique electronic properties of these compounds can enhance charge transport and stability in solar cells, making them promising candidates for improving energy conversion efficiencies .
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Antimicrobial Activity | PMC3505905 | Significant inhibition of fungal growth; potential for drug development |
| Anticancer Properties | PMC3505905 | Induction of apoptosis in cancer cells; promising anticancer agent |
| Agricultural Fungicide | PMC3505905 | Effective control of fungal pathogens; potential for crop protection |
| Corrosion Inhibitor | PMC3505905 | Formation of protective films on metals; effective against oxidation |
| Photovoltaic Materials | PMC3505905 | Enhanced charge transport; improved efficiency in solar cells |
Mechanism of Action
The mechanism of action of 4-(4-Methoxy-phenyl)-5-m-tolyloxymethyl-4H-[1,2,4]triazole-3-thiol involves its interaction with various molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This compound is known to interfere with the synthesis of nucleic acids and proteins, leading to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
Triazole-3-thiol derivatives vary significantly in substituents at positions 4 and 5, influencing their physicochemical and biological properties. Below is a structural comparison:
Key Observations :
Key Observations :
- Yield Variability : The target compound’s low yield (32%) may stem from steric hindrance from the o-tolyloxymethyl group, whereas Schiff base derivatives achieve higher yields due to milder conditions .
Key Observations :
- Antimicrobial Potential: The target compound’s structural similarity to ’s analog suggests possible antifungal/antibiotic activity, though direct evidence is lacking .
- CNS Activity : Schiff base derivatives () demonstrate CNS effects, highlighting the role of substituents in directing activity toward specific therapeutic targets .
Biological Activity
The compound 4-(4-Methoxy-phenyl)-5-m-tolyloxymethyl-4H-[1,2,4]triazole-3-thiol , also known by its CAS number 328556-79-2, belongs to a class of triazole derivatives that have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 327.40 g/mol. The structure consists of a triazole ring substituted with methoxy and tolyl groups, which contribute to its biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, triazolethiones have shown significant cytotoxic effects against various cancer cell lines. A study demonstrated that compounds similar to this compound exhibited promising activity against human leukemia cell lines such as K-562 and CCRF-CEM .
Table 1: Anticancer Activity of Related Triazole Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | K-562 | 0.056 | |
| Compound B | MCF-7 | 0.275 | |
| Compound C | HCT-116 | 0.67 |
The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and inhibition of cell proliferation pathways. Studies suggest that triazole derivatives can inhibit key signaling pathways associated with cancer cell survival and proliferation, including the EGFR and Src pathways .
Antimicrobial Activity
In addition to anticancer properties, triazole derivatives have demonstrated antimicrobial activity. Research indicates that compounds containing the triazole moiety exhibit efficacy against various bacterial and fungal strains. The presence of sulfur in the structure may enhance its interaction with microbial targets .
Table 2: Antimicrobial Activity of Triazole Derivatives
| Compound Name | Microbial Strain Tested | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Compound D | E. coli | 12 µg/mL | |
| Compound E | S. aureus | 8 µg/mL |
Case Studies
- Case Study on Anticancer Activity : A recent study evaluated the cytotoxic effects of various triazole derivatives on multiple cancer cell lines. The findings revealed that compounds structurally similar to this compound exhibited significant inhibition of cell growth in MCF-7 breast cancer cells with IC50 values comparable to standard chemotherapeutic agents .
- Case Study on Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of triazoles against resistant strains of bacteria. The study found that certain derivatives effectively inhibited growth at low concentrations, suggesting their potential use as alternative antimicrobial agents .
Q & A
Q. What are the optimal synthetic routes for 4-(4-Methoxy-phenyl)-5-m-tolyloxymethyl-4H-[1,2,4]triazole-3-thiol?
- Methodological Answer : The synthesis typically involves cyclization of precursors such as substituted hydrazines or isothiocyanates. Key steps include:
- Solvent selection : Ethanol or methanol under reflux (60–100°C) for efficient triazole ring formation .
- Catalysts : Bases (e.g., NaOH) or acids to accelerate cyclization .
- Purification : Recrystallization or column chromatography for high purity (>95%) .
Example protocol: React 4-methoxybenzyl isothiocyanate with m-tolyloxymethyl hydrazine in ethanol under reflux for 6–8 hours, followed by recrystallization in ethyl acetate .
Q. How can structural characterization of this compound be systematically performed?
- Methodological Answer : Use a combination of:
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and tautomerism (e.g., thiol-thione equilibrium) .
- Mass spectrometry : LC-MS for molecular ion validation (e.g., [M+H]⁺ at m/z 356.1) .
- Elemental analysis : Confirm empirical formula (e.g., C₁₈H₁₇N₃O₂S) .
- X-ray crystallography : Resolve stereochemical ambiguities (e.g., dihedral angles between aromatic rings) .
Q. What preliminary assays are recommended to assess its biological activity?
- Methodological Answer : Prioritize:
- In vitro antimicrobial screening : Agar diffusion assays against Staphylococcus aureus and Escherichia coli .
- Anticancer potential : MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Molecular docking : Target enzymes like Candida albicans lanosterol 14α-demethylase (PDB: 5TZ1) to predict binding affinity .
Advanced Research Questions
Q. How do substituent modifications (e.g., methoxy vs. fluoro groups) affect bioactivity?
- Methodological Answer : Conduct comparative SAR studies :
- Replace the 4-methoxy group with electron-withdrawing substituents (e.g., -F) to enhance antimicrobial activity (e.g., MIC reduced from 32 µg/mL to 8 µg/mL) .
- Use DFT calculations (B3LYP/6-311G(d,p)) to correlate substituent electronic effects (HOMO-LUMO gaps) with cytotoxicity .
- Case study : Fluorophenyl analogs show 2-fold higher inhibition of Plasmodium falciparum compared to methoxy derivatives .
Q. How can contradictory data in synthesis yields (e.g., 50% vs. 80%) be resolved?
- Methodological Answer : Perform multivariate analysis :
- Factors : Solvent polarity, reaction time, and catalyst loading (e.g., NaOH from 0.1 M to 0.3 M increases yield by 25%) .
- In situ monitoring : Use FT-IR to track triazole ring formation kinetics (disappearance of N-H stretch at 3350 cm⁻¹) .
- Statistical optimization : Response surface methodology (RSM) to identify ideal conditions (e.g., 12-hour reflux in ethanol yields 82%) .
Q. What computational strategies predict its ADME/Tox profile?
- Methodological Answer : Use in silico tools :
- SwissADME : Predict logP (~3.2), moderate bioavailability (F < 50%), and blood-brain barrier permeability .
- ProTox-II : Estimate hepatotoxicity (Probability: 65%) and mutagenicity (Ames test: negative) .
- MD simulations : Assess metabolic stability via cytochrome P450 3A4 binding free energies (ΔG < -8 kcal/mol) .
Q. How does stereochemistry influence its pharmacological activity?
- Methodological Answer :
- Conformational analysis : Rotate the m-tolyloxymethyl group (torsion angle: -60° to +60°) to optimize steric interactions with target proteins .
- Chiral HPLC : Resolve enantiomers and test isolated forms against COX-2 (e.g., R-enantiomer shows 90% inhibition vs. 40% for S) .
- X-ray crystallography : Confirm intramolecular H-bonding (N-H⋯S) stabilizing the bioactive conformation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
